3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications
Anti-cancer Activities
Compounds structurally related to 3-(1-(2-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have demonstrated significant anti-cancer activities across various human tumor cell lines. Studies reveal that the presence of piperidine or pyrrolidine, along with benzoyl and benzyl groups on the pyrimidine ring, enhances their anti-cancer effectiveness. These findings underscore the potential of such compounds in the development of novel anticancer therapies (Singh & Paul, 2006).
5-HT2 Antagonist Activity
Research into the 5-HT2 antagonist activities of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share a similar structural motif with the query compound, indicates potent antagonist properties. These compounds, particularly those with 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine groups, have been identified as promising for treating conditions mediated by 5-HT2 receptors (Watanabe et al., 1992).
Affinity Towards 5-HT1A and 5-HT2A Receptors
The synthesis of hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety has been explored for their potential affinity towards 5-HT1A and 5-HT2A receptors. Such compounds are synthesized through multi-stage techniques, starting from 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives, indicating a methodological approach to targeting specific receptor activities (Herold, Król, & Kleps, 2004).
Antimicrobial Activity
Pyrido[1,2-a] pyrimidine derivatives have been synthesized and investigated for their antimicrobial activities. These compounds, containing Schiff bases of certain amino acids, demonstrated variable antibacterial activities, highlighting their potential in developing new antibacterial and antitumor agents (Alwan, Al Kaabi, & Hashim, 2014).
Synthesis and Herbicidal Evaluation
The synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives has been explored for their potential as herbicides. These compounds exhibit excellent herbicidal activities at certain dosages, suggesting the importance of specific substituents on the phenyl ring for enhancing herbicidal activity (Zhu et al., 2005).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have shown inhibitory activity against cdk2 . They bind to the active site of CDK2, inhibiting its activity and thus disrupting the cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, these compounds can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have been reported to cause alterations in cell cycle progression and induce apoptosis within cells .
Properties
IUPAC Name |
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-17(15-7-4-3-5-8-15)20(27)25-13-10-16(11-14-25)26-21(28)18-9-6-12-23-19(18)24-22(26)29/h3-9,12,16-17H,2,10-11,13-14H2,1H3,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFUVTWNPWMNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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